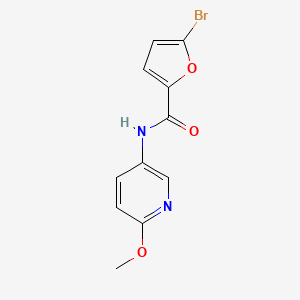

5-bromo-N-(6-methoxypyridin-3-yl)furan-2-carboxamide

Description

5-Bromo-N-(6-methoxypyridin-3-yl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core substituted with a bromine atom at the 5-position and linked to a 6-methoxy-substituted pyridin-3-amine moiety. The bromine atom enhances hydrophobicity and may influence binding interactions in biological systems, while the methoxy group on the pyridine ring contributes electronic effects and solubility modulation .

Properties

Molecular Formula |

C11H9BrN2O3 |

|---|---|

Molecular Weight |

297.10 g/mol |

IUPAC Name |

5-bromo-N-(6-methoxypyridin-3-yl)furan-2-carboxamide |

InChI |

InChI=1S/C11H9BrN2O3/c1-16-10-5-2-7(6-13-10)14-11(15)8-3-4-9(12)17-8/h2-6H,1H3,(H,14,15) |

InChI Key |

MFUZIOLJWGELER-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)C2=CC=C(O2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(6-methoxypyridin-3-yl)furan-2-carboxamide typically involves the following steps:

Coupling Reaction: The methoxypyridinyl group can be introduced via a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(6-methoxypyridin-3-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while reduction can lead to dihydrofuran derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can react with the brominated compound in the presence of a base like potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution: Formation of various substituted furan derivatives.

Oxidation: Formation of furanones.

Reduction: Formation of dihydrofuran derivatives.

Scientific Research Applications

5-bromo-N-(6-methoxypyridin-3-yl)furan-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential antibacterial and antifungal properties due to the presence of the furan ring.

Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structure.

Material Science: Employed in the synthesis of organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 5-bromo-N-(6-methoxypyridin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Furan-2-Carboxamide Derivatives with Varied Aryl Amines

5-Bromo-N-(8-Chloro-2-Methylimidazo[1,2-a]Pyridin-3-yl)Furan-2-Carboxamide (Compound 84)

- Structure : Shares the 5-bromofuran-2-carboxamide core but substitutes the 6-methoxypyridine with an 8-chloro-2-methylimidazopyridine group.

- Synthesis : Prepared via Suzuki coupling (81% yield), demonstrating efficient cross-coupling methodologies .

- Key Data: Molecular weight 483.3 ([M+H]+), higher than the target compound due to the imidazopyridine moiety.

5-Bromo-N-(4-Formylphenyl)Furan-2-Carboxamide (Compound 27)

- Structure : Features a 4-formylphenyl amine instead of 6-methoxypyridine.

- Functional Impact: The formyl group introduces electrophilic reactivity, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues). This contrasts with the non-covalent interactions favored by the target compound’s methoxypyridine .

Benzamide vs. Furanamide Scaffolds

N-(6-Methylpyridin-2-yl)-Substituted Benzamides (Compounds 34–38)

- Structure : Benzamide analogs with fluoro, bromo, and methoxy substituents (e.g., compound 36: 3-bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide).

- Physicochemical Properties : Higher melting points (e.g., 189–190°C for compound 36 vs. ~200°C for the target compound) suggest increased crystallinity in benzamides. The furan ring in the target compound may improve solubility due to its oxygen heteroatom .

Heterocyclic Variations in the Amine Component

5-Bromo-N-[4-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Furan-2-Carboxamide

- Structure : Incorporates a triazolopyridazine-phenyl group, introducing a fused heterocyclic system.

5-Bromo-N-(2,2,2-Trichloro-1-((3-Toluidinocarbothioyl)Amino)Ethyl)Furan-2-Carboxamide

- Structure : Contains a trichloroethyl-thiourea substituent.

- Key Differences : The thiourea moiety introduces hydrogen-bonding capabilities, while the trichloroethyl group significantly elevates hydrophobicity, which may affect pharmacokinetics compared to the target’s methoxypyridine .

Spectroscopic Data

- NMR Shifts : The methoxy group in the target compound’s pyridine ring causes distinct downfield shifts in $^{13}\text{C}$ NMR (~157 ppm for pyridine carbons) compared to imidazopyridine derivatives (~148 ppm) .

- MS Profiles : Molecular ion peaks ([M+H]+) differentiate analogs (e.g., 483.3 for compound 84 vs. ~340 for the target compound) .

Data Table: Key Properties of Selected Analogs

Research Implications

- Bioactivity : Bromine and methoxy groups in the target compound likely enhance hydrophobic and hydrogen-bonding interactions, respectively, making it suitable for targeting enzymes or receptors with aromatic pockets.

- Optimization Potential: Compared to bulkier analogs (e.g., triazolopyridazine derivatives), the target compound’s simpler structure may improve synthetic accessibility and ADME properties .

Biological Activity

5-bromo-N-(6-methoxypyridin-3-yl)furan-2-carboxamide is a compound belonging to the furan carboxamide class, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring and a bromine atom , which contribute to its reactivity and biological activity. The presence of the 6-methoxypyridine moiety enhances its pharmacological profile by potentially increasing interactions with biological targets.

Anticancer Activity

Furan derivatives, including 5-bromo-N-(6-methoxypyridin-3-yl)furan-2-carboxamide, have been investigated for their ability to inhibit cancer cell proliferation. Studies show that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Compound A | HCT15 | 2.37 |

| Compound B | PC-3 | 2.68 |

| Compound C | NUGC-3 | 2.48 |

This indicates that modifications in the structure can lead to enhanced anticancer properties .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. It is particularly effective against drug-resistant strains, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria. In vitro studies demonstrate that similar compounds exhibit minimum inhibitory concentrations (MIC) in the low micromolar range .

Research indicates that 5-bromo-N-(6-methoxypyridin-3-yl)furan-2-carboxamide may exert its biological effects through multiple pathways:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation and bacterial growth.

- Modulation of Signaling Pathways : The compound could interfere with crucial signaling pathways associated with tumor growth and inflammation.

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- Cancer Cell Proliferation Inhibition : A study highlighted its role in inhibiting the growth of breast cancer cells, demonstrating a dose-dependent response with IC50 values ranging from 1 to 5 µM.

- Antimicrobial Efficacy Against XDR Strains : Another investigation focused on its antibacterial activity against extensively drug-resistant Salmonella Typhi, reporting an MIC of 6.25 mg/mL, showcasing its potential as a new therapeutic option .

Structure-Activity Relationship (SAR)

The biological activity of 5-bromo-N-(6-methoxypyridin-3-yl)furan-2-carboxamide is influenced by its chemical structure. Modifications to the furan ring or the pyridine moiety can significantly alter its pharmacological properties. For instance, substituents on the pyridine ring can enhance lipophilicity and improve membrane permeability, which is critical for cellular uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.